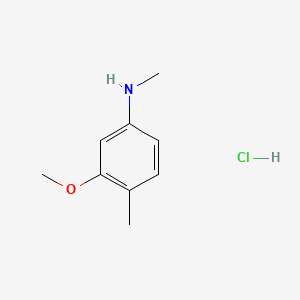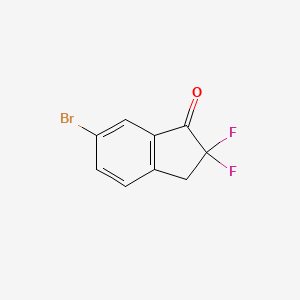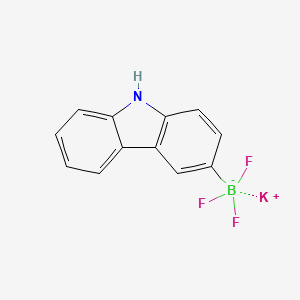
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The 4,5-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Amidation: The propylamino group can be introduced through an amidation reaction, where a propylamine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the imidazole ring.
Reduction: Reduction reactions could potentially target the amide group, converting it to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methyl groups could lead to the formation of carboxylic acids.
Reduction: Reduction of the amide group could yield a primary amine.
Substitution: Substitution reactions could introduce various functional groups onto the imidazole ring.
科学的研究の応用
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its imidazole structure, which is common in many drugs.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
作用機序
The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Imidazole: The parent compound, which is a simple aromatic ring with nitrogen atoms.
4,5-Dimethylimidazole: A derivative with methyl groups at the 4 and 5 positions.
2-Propylaminoimidazole: A derivative with a propylamino group at the 2 position.
Uniqueness
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide is unique due to the combination of the 4,5-dimethyl groups and the 2-propylamino group, which may confer specific chemical and biological properties not found in other imidazole derivatives.
特性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
3-(4,5-dimethylimidazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-5-13-10(11(12)16)6-15-7-14-8(2)9(15)3/h7,10,13H,4-6H2,1-3H3,(H2,12,16) |
InChIキー |
LHKXURKKEUDVTE-UHFFFAOYSA-N |
正規SMILES |
CCCNC(CN1C=NC(=C1C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)

![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)









